1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid
CAS No.: 80097-15-0
Cat. No.: VC2315157
Molecular Formula: C14H10F3NO3
Molecular Weight: 297.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80097-15-0 |
|---|---|
| Molecular Formula | C14H10F3NO3 |
| Molecular Weight | 297.23 g/mol |
| IUPAC Name | 1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H10F3NO3/c1-18-6-10(12(19)11(7-18)13(20)21)8-3-2-4-9(5-8)14(15,16)17/h2-7H,1H3,(H,20,21) |
| Standard InChI Key | BXIRTBRYEAQDFM-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=O)C(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | CN1C=C(C(=O)C(=C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Basic Properties
1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid consists of a pyridine ring substituted with multiple functional groups including a trifluoromethyl phenyl group at the 5-position and a carboxylic acid moiety at the 3-position. The pyridine ring also contains a methyl group at the nitrogen (position 1) and a carbonyl group at position 4, creating a 4-oxo structure.
Physical and Chemical Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 80097-15-0 |
| Molecular Formula | C₁₄H₁₀F₃NO₃ |
| Molecular Weight | 297.23 g/mol |
| Physical Appearance | Solid at room temperature |
| IUPAC Name | 1-methyl-4-oxo-5-(3-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylic acid |
| InChI Code | 1S/C14H10F3NO3/c1-18-6-10(12(19)11(7-18)13(20)21)8-3-2-4-9(5-8)14(15,16)17/h2-7H,1H3,(H,20,21) |
The presence of the trifluoromethyl group contributes significantly to the compound's physical and chemical behavior, particularly enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogues.
Structural Features and Chemical Reactivity
Key Structural Elements
1-Methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid contains several important structural features that define its chemical behavior:
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The pyridine ring serves as the core heterocyclic scaffold
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The N-methyl group at position 1 modifies the electronic properties of the pyridine nitrogen
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The 4-oxo group creates a lactam-like structure, influencing the aromatic character
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The carboxylic acid at position 3 provides a site for potential derivatization
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The 3-(trifluoromethyl)phenyl substituent at position 5 introduces unique electronic and steric effects
Chemical Reactivity
The compound's reactivity is largely governed by its functional groups:
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The carboxylic acid moiety can undergo typical reactions including esterification, amide formation, and salt formation with bases
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The 4-oxo group may participate in nucleophilic addition reactions
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The trifluoromethyl group, being strongly electron-withdrawing, influences the electron density of the attached phenyl ring
Synthesis Methodologies
Key Synthetic Steps
Based on established methods for related compounds, the synthesis likely involves:
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Formation of the pyridine ring core structure
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Introduction of the trifluoromethyl phenyl group at the 5-position
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Incorporation of the carboxylic acid functionality at the 3-position
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N-methylation of the pyridine nitrogen
These synthetic pathways often require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.
Analytical Characterization
Spectroscopic Analysis
While specific spectral data for this compound is limited in the available literature, standard analytical techniques used for characterization would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For similar pyridine derivatives, characteristic signals would be expected:
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¹H NMR would show signals for the aromatic protons of both the pyridine and phenyl rings
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The N-methyl group would appear as a singlet around 3-4 ppm
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The carboxylic acid proton would produce a broad singlet at approximately 12-13 ppm
Mass Spectrometry
Mass spectrometry would be expected to show:
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Molecular ion peak at m/z 297 corresponding to the molecular weight
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Fragment ions resulting from the loss of CO₂ (m/z -44) and other characteristic fragmentation patterns
Current Research and Future Directions
Research Interests
The compound is primarily of interest in:
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Organic chemistry as a building block for more complex structures
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Pharmaceutical research for exploring structure-activity relationships
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Development of novel synthetic methodologies for functionalized pyridines
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